molecular formula C11H12N2 B12977941 (4-Methylisoquinolin-8-yl)methanamine

(4-Methylisoquinolin-8-yl)methanamine

Cat. No.: B12977941
M. Wt: 172.23 g/mol
InChI Key: WULGSYOUEUKRRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisoquinolin-8-yl)methanamine typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method, pioneered by Takemoto, involves nucleophilic addition and cyclization . Another approach includes the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines by cyclization under acidic conditions .

Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts to enhance reaction efficiency and yield. The use of environmentally friendly processes, such as catalyst-free reactions in water, has also been explored to reduce the environmental impact of these syntheses .

Chemical Reactions Analysis

Types of Reactions: (4-Methylisoquinolin-8-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: 4-Bromo-isoquinoline.

Scientific Research Applications

(4-Methylisoquinolin-8-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylisoquinolin-8-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: (4-Methylisoquinolin-8-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying its biological effects .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(4-methylisoquinolin-8-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-6-13-7-11-9(5-12)3-2-4-10(8)11/h2-4,6-7H,5,12H2,1H3

InChI Key

WULGSYOUEUKRRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C(C=CC=C12)CN

Origin of Product

United States

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